molecular formula C10H9N3S2 B087079 1-Phenyl-3-(2-thiazolyl)-2-thiourea CAS No. 14901-16-7

1-Phenyl-3-(2-thiazolyl)-2-thiourea

Cat. No. B087079
CAS RN: 14901-16-7
M. Wt: 235.3 g/mol
InChI Key: GCZZOZBWAZHCAN-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) is a well-characterized dopamine β-hydroxylase inhibitor . It has been investigated as a potential therapeutic application for neurodegenerative disease caused by 6-hydroxydopamine . It is also known to inhibit melanogenesis .


Molecular Structure Analysis

The empirical formula of 1-Phenyl-3-(2-thiazolyl)-2-thiourea is C10H9N3S2. It has a molecular weight of 235.33 . The SMILES string representation of its structure is S=C(Nc1ccccc1)Nc2nccs2 .


Physical And Chemical Properties Analysis

1-Phenyl-3-(2-thiazolyl)-2-thiourea has a melting point of 183-185°C (dec.) (lit.) .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “1-Phenyl-3-(2-thiazolyl)-2-thiourea”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to have analgesic properties . This means they can be used in the development of pain relief medications.

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This suggests they could be used in the development of new antibiotics.

Antiviral Activity

“1-Phenyl-3-(2-thiazolyl)-2-thiourea” has been evaluated in humans against rhinovirus 44 challenge . The results suggest that it may reduce virus replication in the nose and diminish the serum antibody response .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to have antitumor and cytotoxic activities . This suggests they could be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Use in Cryoprotection

“1-Phenyl-3-(2-thiazolyl)-2-thiourea” and its analogs or mimetics can be used to promote multiplication of human melanocytes in vitro or for cryoprotecting them . This suggests potential applications in dermatology and cosmetic science.

Mechanism of Action

Target of Action

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTU) has been found to have diverse biological targets. It has been used to promote the multiplication of human melanocytes in vitro . Melanocytes are the primary cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes. PTU’s role in promoting melanocyte multiplication suggests it may have potential applications in dermatology .

Mode of Action

It is known that ptu and its analogs or mimetics interact with melanocytes to promote their multiplication . This interaction likely involves the modulation of cellular signaling pathways that regulate cell proliferation.

Pharmacokinetics

In vitro studies suggest that ptu can be effectively used to promote melanocyte multiplication, indicating that it may have good bioavailability at least in a laboratory setting .

Result of Action

The primary result of PTU’s action is the promotion of melanocyte multiplication in vitro . This suggests that PTU could potentially be used in therapies aimed at increasing melanin production, such as in the treatment of conditions like vitiligo, where there is a loss of skin pigmentation.

Action Environment

The efficacy and stability of PTU can be influenced by various environmental factors. For instance, the concentration of PTU used can affect its ability to promote melanocyte multiplication . Other factors, such as the presence of other compounds or variations in pH, could also potentially influence PTU’s action.

properties

IUPAC Name

1-phenyl-3-(1,3-thiazol-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZZOZBWAZHCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164153
Record name Phenylthiazolylthiourea
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URL https://comptox.epa.gov/dashboard/DTXSID20164153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(2-thiazolyl)-2-thiourea

CAS RN

14901-16-7
Record name 1-Phenyl-3-(2-thiazolyl)-2-thiourea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenylthiazolylthiourea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-phenyl-N'-2-thiazolyl-
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Record name Phenylthiazolylthiourea
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Record name 1-phenyl-3-(thiazol-2-yl)thiourea
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Record name PHENYLTHIAZOLYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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